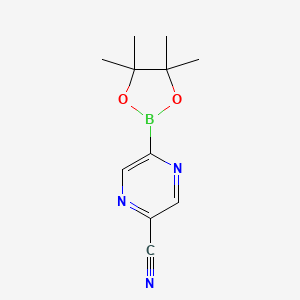
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4,4,5,5-Tetrametil-1,3,2-dioxaborolan-2-YL)pirazina-2-carbonitrilo es un derivado de éster borónico que ha ganado atención en el campo de la química orgánica debido a su estructura y reactividad únicas. Este compuesto se utiliza a menudo en diversas reacciones químicas, particularmente en la formación de enlaces carbono-carbono, lo que lo hace valioso en la síntesis de moléculas orgánicas complejas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 5-(4,4,5,5-Tetrametil-1,3,2-dioxaborolan-2-YL)pirazina-2-carbonitrilo normalmente implica la reacción de pirazina-2-carbonitrilo con 4,4,5,5-tetrametil-1,3,2-dioxaborolano en presencia de un catalizador adecuado. La reacción se lleva a cabo generalmente en condiciones de atmósfera inerte para evitar la oxidación y otras reacciones secundarias. Los disolventes comunes utilizados en esta síntesis incluyen tetrahidrofurano (THF) y diclorometano (DCM).
Métodos de producción industrial
A escala industrial, la producción de este compuesto puede implicar procesos de flujo continuo para garantizar la calidad y el rendimiento consistentes. El uso de sistemas automatizados y técnicas de purificación avanzadas, como la cromatografía en columna y la recristalización, son esenciales para obtener productos de alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
5-(4,4,5,5-Tetrametil-1,3,2-dioxaborolan-2-YL)pirazina-2-carbonitrilo experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar para formar derivados de pirazina correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo nitrilo en un grupo amina.
Sustitución: El grupo éster borónico puede participar en reacciones de acoplamiento cruzado de Suzuki-Miyaura para formar nuevos enlaces carbono-carbono.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Los agentes reductores como el hidruro de litio y aluminio (LiAlH4) y el borohidruro de sodio (NaBH4) se utilizan a menudo.
Sustitución: Los catalizadores de paladio y las bases como el carbonato de potasio (K2CO3) se emplean típicamente en las reacciones de Suzuki-Miyaura.
Productos principales
Los productos principales formados a partir de estas reacciones incluyen varios derivados de pirazina sustituidos, que pueden funcionalizarse aún más para su uso en productos farmacéuticos y otras aplicaciones.
Aplicaciones Científicas De Investigación
5-(4,4,5,5-Tetrametil-1,3,2-dioxaborolan-2-YL)pirazina-2-carbonitrilo se utiliza ampliamente en la investigación científica debido a su versatilidad:
Química: Es un intermedio clave en la síntesis de moléculas orgánicas complejas, particularmente en la formación de enlaces carbono-carbono.
Biología: Este compuesto se puede utilizar para crear moléculas biológicamente activas para el descubrimiento y desarrollo de fármacos.
Medicina: Está involucrado en la síntesis de posibles agentes terapéuticos, incluidos compuestos anticancerígenos y antimicrobianos.
Industria: El compuesto se utiliza en la producción de materiales avanzados, como polímeros y componentes electrónicos.
Mecanismo De Acción
El mecanismo de acción de 5-(4,4,5,5-Tetrametil-1,3,2-dioxaborolan-2-YL)pirazina-2-carbonitrilo implica su capacidad para participar en varias reacciones químicas debido a la presencia del grupo éster borónico. Este grupo puede formar enlaces covalentes reversibles con dioles y otros nucleófilos, lo que lo hace útil en catálisis y reconocimiento molecular. El grupo nitrilo también puede sufrir transformaciones, lo que contribuye a la reactividad y versatilidad del compuesto.
Comparación Con Compuestos Similares
Compuestos similares
- 2-Fluoro-5-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-yl)piridina
- 4,4,5,5-Tetrametil-1,3,2-dioxaborolano
- Éster de pinacol del ácido 2-metoxipirida-5-borónico
Singularidad
En comparación con compuestos similares, 5-(4,4,5,5-Tetrametil-1,3,2-dioxaborolan-2-YL)pirazina-2-carbonitrilo es único debido a su combinación específica de un anillo de pirazina y un grupo nitrilo, que proporciona una reactividad distinta y posibles aplicaciones en diversos campos. Su capacidad para sufrir una amplia gama de reacciones químicas lo convierte en una herramienta valiosa en la química sintética y disciplinas relacionadas.
Propiedades
Fórmula molecular |
C11H14BN3O2 |
|---|---|
Peso molecular |
231.06 g/mol |
Nombre IUPAC |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine-2-carbonitrile |
InChI |
InChI=1S/C11H14BN3O2/c1-10(2)11(3,4)17-12(16-10)9-7-14-8(5-13)6-15-9/h6-7H,1-4H3 |
Clave InChI |
YEFPDBKMJRIBKT-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=N2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R,3R,4S)-2-[3,4-Bis(phenylmethoxy)phenyl]-3,4-dihydro-3,5,7-tris(phenylmethoxy)-2H-1-benzopyran-4-ol4-Acetate](/img/structure/B12291248.png)

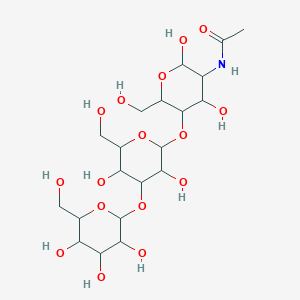
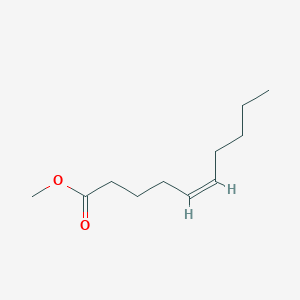
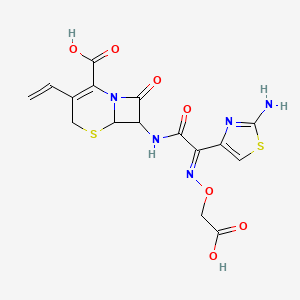

![2-[4-(7-Bromoquinolin-2-yl)oxyphenoxy]propanoic acid](/img/structure/B12291289.png)
![3-[8-[2-[Cyclohexylmethyl(2,3-dihydroxypropanoyl)amino]ethyl]-8-azabicyclo[3.2.1]octan-3-yl]benzamide](/img/structure/B12291292.png)

![(2E)-2-[(1-benzylpiperidin-4-yl)methylidene]-5-methoxy-6-phenylmethoxy-3H-inden-1-one](/img/structure/B12291302.png)

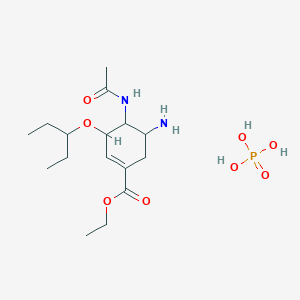
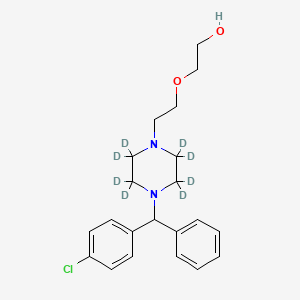
![4-[[(1,3-Dimethylpyrazol-4-yl)methylamino]methyl]benzoic acid;hydrochloride](/img/structure/B12291334.png)
